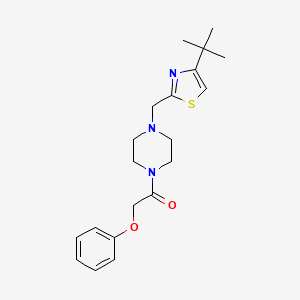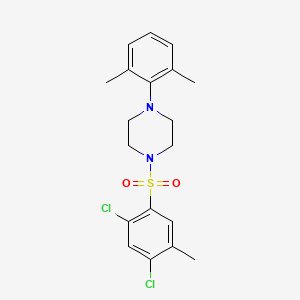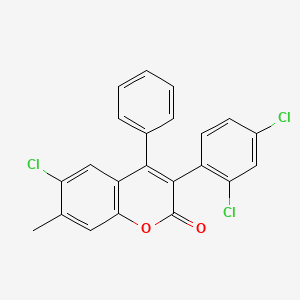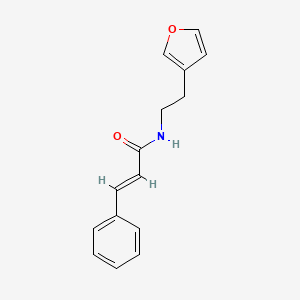![molecular formula C10H16N2O2 B2870143 4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol CAS No. 2168051-14-5](/img/structure/B2870143.png)
4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” is a pyrazole derivative. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Applications De Recherche Scientifique
Charge Density and Structural Analysis
A detailed investigation into the charge density of molecules structurally similar to the specified compound has been performed. In one study, the charge density of 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione was examined using X-ray diffraction and computational chemistry methods. This research aimed to understand the properties of the nitrogen-oxygen bond, which is crucial upon photochemical excitation, employing techniques like the multipole model, maximum entropy method, and density functional theory (DFT). The study provides insights into the electronic structure and electron density, offering valuable information on the molecular properties relevant to progenitors of free oxygen radicals (Vénosová et al., 2020).
Corrosion Inhibition
Another area of application is in corrosion inhibition. Pyrazol derivatives have been explored for their effectiveness in mitigating corrosion in steel, demonstrating the potential of these compounds in industrial applications. A study focusing on the green synthesis of certain pyrazol derivatives highlighted their high efficiency in corrosion protection, showcasing the practical applications of these molecules in the petroleum industry (Singh et al., 2020).
Drug Metabolism and Pharmacokinetics
In pharmacokinetics, the metabolism of certain compounds to their metabolites and the estimation of circulating drug metabolite exposure in humans has been studied using in vitro data and physiologically based pharmacokinetic modeling. This research underscores the importance of understanding the metabolic pathways and the exposure levels of drug metabolites for effective drug development (Obach et al., 2018).
Heterocyclic Chemistry
The synthesis and structural analysis of heterocyclic systems, such as spiro-fused (C2)-azirino-(C4)-pyrazolones, demonstrate the chemical versatility and potential applications of these compounds in synthesizing novel chemical structures. Such studies contribute to the broader understanding of heterocyclic chemistry and its implications for drug design and material science (Holzer et al., 2003).
Orientations Futures
The future directions for “4-[(4-methyl-1H-pyrazol-1-yl)methyl]oxan-4-ol” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their broad range of chemical and biological properties make them an important synthon in the development of new drugs .
Propriétés
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methyl]oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9-6-11-12(7-9)8-10(13)2-4-14-5-3-10/h6-7,13H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZKZNMPISWPQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-ethyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2870063.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2870065.png)
![2,4-Dimethyl-5-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2870067.png)
![[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2870069.png)




![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2870079.png)
![Ethyl 4-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B2870081.png)


